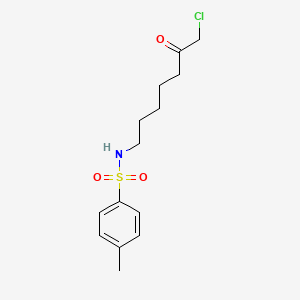![molecular formula C10H26N2O3Si B14457330 N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine CAS No. 69465-77-6](/img/structure/B14457330.png)
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine is a chemical compound known for its unique structural properties and versatile applications. This compound features a silyl group, which is a silicon-containing functional group, making it particularly useful in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine typically involves the reaction of 3-(dimethoxy[(propan-2-yl)oxy]silyl)propylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silyl amines.
Substitution: The silyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silyl derivatives with different functional groups.
Scientific Research Applications
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine involves its ability to interact with various molecular targets through its silyl group. This interaction can lead to the formation of stable bonds with other molecules, enhancing the compound’s functionality. The specific pathways involved depend on the application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 2-Propanone, 1,1-dimethoxy-
Uniqueness
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine stands out due to its unique combination of a silyl group and an ethane-1,2-diamine backbone. This structure provides enhanced reactivity and versatility compared to other similar compounds, making it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
69465-77-6 |
|---|---|
Molecular Formula |
C10H26N2O3Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
N'-[3-[dimethoxy(propan-2-yloxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O3Si/c1-10(2)15-16(13-3,14-4)9-5-7-12-8-6-11/h10,12H,5-9,11H2,1-4H3 |
InChI Key |
SLGPRBSGZHORRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](CCCNCCN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

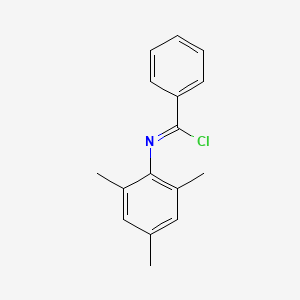
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
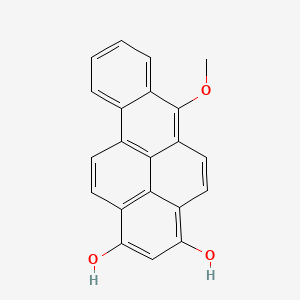
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

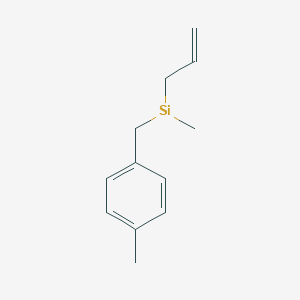
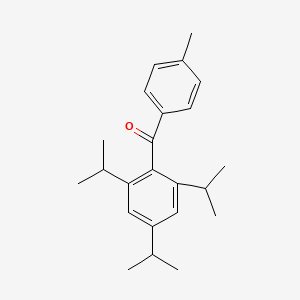
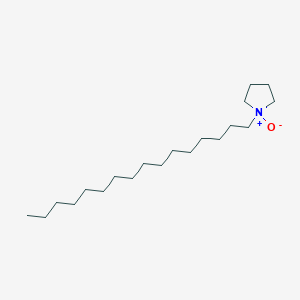
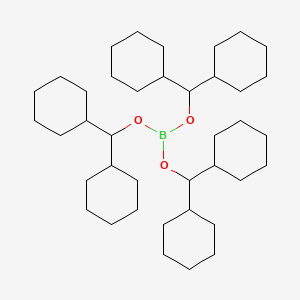
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
